molecular formula C20H13N2NaO6S B13752299 2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt CAS No. 50314-37-9

2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt

Cat. No.: B13752299
CAS No.: 50314-37-9
M. Wt: 432.4 g/mol
InChI Key: VLZVLXBAUVQEKH-UHFFFAOYSA-M
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Description

2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an anthraquinone core, a sulfonic acid group, and an amino group substituted with a p-hydroxyphenyl group. The sodium salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt typically involves multiple steps:

    Nitration of Anthraquinone: Anthraquinone is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The resulting aminoanthraquinone is sulfonated using fuming sulfuric acid to introduce the sulfonic acid group.

    Coupling Reaction: The sulfonated aminoanthraquinone is then coupled with p-hydroxyaniline in the presence of a coupling agent like sodium nitrite to form the final product.

    Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyphenyl groups.

    Reduction: Reduction reactions can occur at the quinone core, converting it to hydroquinone derivatives.

    Substitution: The sulfonic acid and amino groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as diazonium salts and halogenating agents are employed.

Major Products

    Oxidation: Products include quinone derivatives and sulfonic acid derivatives.

    Reduction: Products include hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors.

Biology

In biological research, it is used as a staining agent for microscopy, helping to visualize cellular components.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry

In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility, allowing it to penetrate biological membranes. The amino and hydroxyphenyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The quinone core can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-hydroxyanthraquinone: Lacks the sulfonic acid group, making it less soluble in water.

    2-Anthraquinonesulfonic acid, 1-amino-4-((p-methoxyphenyl)amino)-, sodium salt: Contains a methoxy group instead of a hydroxy group, altering its reactivity and solubility.

    2-Anthraquinonesulfonic acid, 1-amino-4-((p-chlorophenyl)amino)-, sodium salt: Contains a chloro group, which affects its electronic properties and reactivity.

Uniqueness

The presence of the sulfonic acid group in 2-Anthraquinonesulfonic acid, 1-amino-4-((p-hydroxyphenyl)amino)-, sodium salt enhances its solubility and reactivity, making it more versatile for various applications. The hydroxyphenyl group provides additional sites for hydrogen bonding and interactions with biological molecules, increasing its potential for therapeutic applications.

Properties

50314-37-9

Molecular Formula

C20H13N2NaO6S

Molecular Weight

432.4 g/mol

IUPAC Name

sodium;1-amino-4-(4-hydroxyanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C20H14N2O6S.Na/c21-18-15(29(26,27)28)9-14(22-10-5-7-11(23)8-6-10)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24;/h1-9,22-23H,21H2,(H,26,27,28);/q;+1/p-1

InChI Key

VLZVLXBAUVQEKH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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